4-Hydroxystilbene

Übersicht

Beschreibung

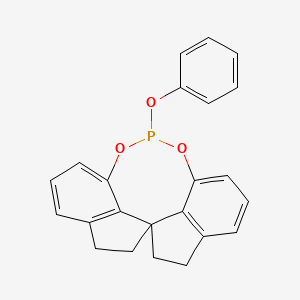

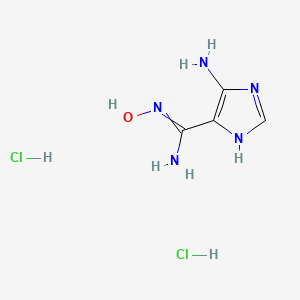

Stilben-4-ol is a phenol having the structure of stilbene with a hydroxy function at C-4 of one of the phenyl rings; the stereochemistry across the alkene bond is not specified. It derives from a hydride of a stilbene.

Wirkmechanismus

Target of Action

4-Hydroxystilbene, also known as trans-4-Hydroxystilbene, is a stilbene compound that has been found to interact with several targets. It has been reported to target specific components involved in DNA methylation, such as histone deacetylase 1 (HDAC1) and DNA methyltransferase 3 alpha (DNMT3a) . These targets play a crucial role in the regulation of gene expression and cellular function .

Mode of Action

The compound interacts with its targets, leading to changes in cellular function. For instance, it has been shown to inhibit cell migration through epigenetically based downregulation of Focal Adhesion Kinase (FAK) expression . This suggests that this compound may suppress cell migration through epigenetic regulation .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to significantly promote Akt phosphorylation and suppress Bcl-2/Bax expression . It also inhibits caspase-9, caspase-3, and PARP cleavage . These pathways are crucial for cell survival, proliferation, and apoptosis .

Pharmacokinetics

Pterostilbene, a closely related compound, is known for its better intestinal absorption and elevated hepatic stability compared to resveratrol . This suggests that this compound might also have favorable pharmacokinetic properties, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been reported to have antioxidant, anti-inflammatory, and anticancer effects . For instance, it can alleviate myocardial fibrosis, renal fibrosis, pulmonary fibrosis, hepatic fibrosis, and colon fibrosis via the inhibition of inflammation, oxidative stress, and fibrogenesis effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is produced by plants as a secondary metabolite in response to environmental challenges, including UV radiation, drought, fluctuating temperature extremes, grazing pressures, and fungal infections . These factors might affect the biosynthesis and accumulation of this compound in plants .

Biochemische Analyse

Biochemical Properties

4-Hydroxystilbene plays a crucial role in biochemical reactions, particularly in the context of plant defense mechanisms. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves peroxidase isoenzymes, such as HSPrx 1 and HSPrx 2, which are capable of oxidizing this compound . These interactions are essential for the synthesis of phytoalexins, compounds that help plants resist pathogen attacks. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, further highlighting its importance in plant biochemistry .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to have proapoptotic and anticancer properties, making it a potential chemopreventive agent . It can affect the phosphorylation and dephosphorylation cascades, leading to changes in cell proliferation and apoptosis . These effects are particularly significant in cancer cells, where this compound can sensitize cells to standard chemotherapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts through multiple mechanisms, targeting specific signaling pathways and affecting epigenetic regulators of cell growth and metastasis . It has been shown to inhibit the activation of enzymes such as COX2, iNOS, and GSK-3β, and to modulate signaling pathways like PI3K/Akt and Wnt/β-catenin . These interactions contribute to its anticancer and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but its activity can be influenced by factors such as pH, temperature, and exposure to light . Long-term studies have demonstrated that this compound can maintain its biological activity over extended periods, making it a viable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and stability. One of the primary pathways includes its conversion by peroxidase enzymes, which oxidize this compound to produce various metabolites . These metabolic processes can affect the levels of this compound and its derivatives, impacting their biological activity and therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with cellular transport mechanisms that facilitate its uptake and accumulation in target tissues . The distribution of this compound can influence its localization and effectiveness in exerting its biological effects .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity and function. Studies have shown that it can be found in the cell wall, vacuoles, and other organelles, depending on the specific cellular context . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This subcellular distribution is crucial for its role in modulating cellular processes and responses to environmental stimuli.

Eigenschaften

IUPAC Name |

4-[(E)-2-phenylethenyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-11,15H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLMUEOXQBUPAH-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022464 | |

| Record name | trans-4-Hydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6554-98-9, 3839-46-1 | |

| Record name | trans-4-Hydroxystilbene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6554-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Hydroxystilbene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stilben-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-styrylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYSTILBENE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6E4ZX5JSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-hydroxystilbene exhibits estrogenic activity after metabolic activation, primarily by conversion to hydroxylated metabolites like 4,4′-dihydroxystilbene. [, , ] These metabolites interact with estrogen receptors (ERs), including ERα, influencing the expression of estrogen-responsive genes. [, ] The specific downstream effects depend on the cell type and context. In estrogen-sensitive cancer cells, this compound and its metabolites can induce cell proliferation, while in other cell types, they may exhibit antiproliferative effects. [, ] The 4'-hydroxyl group is crucial for the direct activation of PPARα, a nuclear receptor involved in lipid metabolism and inflammation. [] this compound can also scavenge free radicals, potentially contributing to its antioxidant and neuroprotective effects. [, , ]

A:

- Spectroscopic data:

A: this compound is soluble in various organic solvents like methanol, ethanol, acetone, and dimethyl sulfoxide. [, ] It exhibits limited solubility in water, which can be improved by using cyclodextrin inclusion complexes. [, ] this compound is sensitive to light and oxidation. []

- Oxidative dimerization: Catalyzed by enzymes like horseradish peroxidase or chemical reagents like silver(I) acetate, leading to the formation of resveratrol dimers and other bioactive compounds. [, ]

- Heck coupling: Can be coupled with aryl iodides in the presence of palladium catalysts to yield substituted stilbenes. []

ANone: Computational studies have been employed to:

- Investigate the interaction of this compound with estrogen receptors using molecular docking simulations, providing insights into binding affinities and structural requirements for activity. []

- Analyze the antioxidant activity by calculating parameters like bond dissociation energies and ionization potentials. []

- Predict ADME properties such as absorption, distribution, metabolism, and excretion using QSAR models, aiding in the design of analogs with improved pharmacokinetic profiles. [, ]

ANone: The structure of this compound significantly impacts its biological activity:

- Hydroxyl group position: The 4'-hydroxyl group is crucial for estrogenic activity and PPARα activation. [, , ] Meta-hydroxyl groups enhance antioxidant activity. [, ]

- Methoxylation: Dimethoxy substitution at the 3 and 5 positions (as in pterostilbene) increases bioavailability and metabolic stability compared to resveratrol. [, ]

- Glycosylation: Can affect solubility, bioavailability, and bioactivity. []

- Isomerism: trans-isomers generally exhibit higher biological activity than cis-isomers. [, ]

A: this compound is prone to oxidation and light degradation. [] Formulation strategies to enhance its stability include:

- Encapsulation: Using liposomes, nanoparticles, or cyclodextrins to protect it from degradation and improve solubility. [, , ]

- Antioxidant addition: Incorporating antioxidants like vitamin E or ascorbic acid to prevent oxidative degradation. []

A: this compound exhibits rapid metabolism, primarily through glucuronidation and sulfation. [] Its low aqueous solubility can limit oral absorption. [] While specific PK parameters may vary depending on the route of administration and formulation, this compound generally exhibits a short half-life and rapid clearance. []

A:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

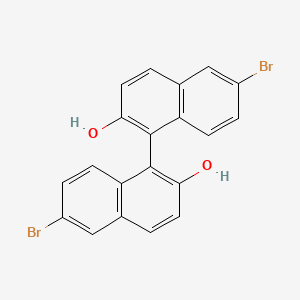

![(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3428158.png)

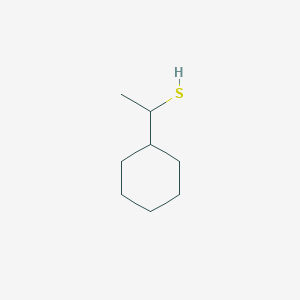

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B3428183.png)